(R)-Bifonazole
Description
Significance of Antifungal Agents in Contemporary Mycological Research
Contemporary mycological research places a high priority on understanding fungal pathogenesis, host-fungus interactions, and crucially, the development of effective antifungal agents. Fungal diseases are associated with unacceptably high mortality rates, particularly invasive fungal diseases in immunocompromised patients wikipedia.org. The limited number of available antifungal drug classes and the increasing emergence of multidrug-resistant fungal strains underscore the challenges faced by clinicians and researchers fishersci.cawikipedia.orgmims.comthegoodscentscompany.commims.com.
Current antifungal agents primarily target essential fungal cellular components or processes, such as the cell membrane (polyenes, azoles), cell wall (echinocandins), and nucleic acid synthesis (pyrimidine analogues) fishersci.dkbenthamscience.com. Azole antifungals, including imidazoles and triazoles, are a cornerstone of antifungal therapy and function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), the primary sterol in fungal cell membranes fishersci.dkbenthamscience.comwikipedia.orgmims.commims.comwikidata.orgmims.cominvivochem.com. The disruption of ergosterol synthesis leads to the accumulation of methylated sterol precursors and altered membrane integrity, ultimately impairing fungal growth mims.cominvivochem.com. However, the widespread use of azoles has led to the development of resistance mechanisms in various fungal species, necessitating the search for new agents and strategies to overcome this challenge wikipedia.orgmims.comthegoodscentscompany.commims.comciteab.com.
Historical Context of Azole Antifungals and the Stereochemical Development of (R)-Bifonazole
The discovery of azole antifungal agents dates back to the late 1960s wikipedia.orgfishersci.fi. Bifonazole (B1667052), an imidazole (B134444) derivative, emerged as one of the first-generation azole antifungals mims.commims.comfishersci.fi. These early imidazole agents, such as clotrimazole, miconazole, and bifonazole, exerted their antifungal effect by binding to fungal cytochrome P-450 enzymes, thereby blocking ergosterol synthesis fishersci.fi. While effective for topical management of superficial fungal infections, the first-generation imidazoles often had limitations regarding water solubility, oral bioavailability, and systemic side effects, which spurred the development of later-generation triazole antifungals with improved pharmacokinetic and safety profiles mims.com.
Bifonazole, like some other azole derivatives, possesses a chiral center, meaning it exists as stereoisomers – specifically, enantiomers wikipedia.orgmims.comfishersci.cafishersci.ca. These enantiomers are non-superimposable mirror images of each other, designated as (R)- and (S)-forms wikipedia.orgfishersci.ca. While bifonazole itself is often used as a racemic mixture (containing equal parts of both enantiomers), the existence of its stereoisomers, including (R)-Bifonazole, has been recognized in the context of its synthesis and chemical characterization mims.com. The enantioselective synthesis of (R)-Bifonazole has been explored in chemical research nih.govwikipedia.org. The investigation into the stereochemical aspects of azole antifungals is driven by the understanding that different enantiomers of a chiral compound can exhibit distinct biological activities, pharmacokinetic profiles, and metabolic fates fishersci.ca.
Current Research Landscape and Key Unanswered Questions Pertaining to (R)-Bifonazole
The current research landscape surrounding azole antifungals continues to evolve, with significant efforts directed towards understanding and overcoming antifungal resistance, identifying new molecular targets, and developing novel compounds or formulations fishersci.cafishersci.dkwikipedia.orgwikipedia.orgmims.comciteab.com. Within this broader context, research related to bifonazole, including its stereoisomers and derivatives, contributes to the ongoing quest for improved antifungal therapies.
Studies on bifonazole derivatives have explored structure-activity relationships (SAR) and potential dual-target inhibition strategies mims.comciteab.comwikidata.org. While some research has indicated that stereochemical features can play an important role in the antifungal activity of azole derivatives, a QSAR study on bifonazole derivatives noted this finding was unexpected based on some previous studies mims.comwikidata.org. This highlights a key area of ongoing investigation: the precise influence of chirality on the antifungal potency and spectrum of activity for bifonazole and its related compounds.
Although direct comparative research specifically detailing the antifungal activity of isolated (R)-Bifonazole versus (S)-Bifonazole or the racemic mixture is not extensively highlighted in the immediate search results, the recognition of bifonazole's chirality wikipedia.orgmims.comfishersci.cafishersci.ca and the general interest in the stereochemistry of azoles mims.comfishersci.cawikidata.org suggest that the biological properties of individual bifonazole enantiomers remain a relevant area for potential future research. Key unanswered questions pertaining to (R)-Bifonazole within antifungal chemotherapy research include:
Does (R)-Bifonazole exhibit significantly different antifungal potency or spectrum of activity compared to (S)-Bifonazole or the racemic mixture against clinically relevant fungal pathogens, particularly resistant strains?
Are there differences in the mechanism of action or interaction with the fungal CYP51 enzyme between the (R)- and (S)-enantiomers of bifonazole?
Could the stereochemistry of bifonazole influence its pharmacokinetic properties within fungal cells or host tissues, potentially impacting its efficacy or the development of resistance?
Can the specific properties of (R)-Bifonazole be leveraged in the design of novel, more potent, or broader-spectrum antifungal agents or formulations?
Research into these questions would provide valuable insights into the potential advantages or disadvantages of developing (R)-Bifonazole as a single-enantiomer antifungal agent or utilizing its structural features in the design of new chemical entities.
Detailed research findings on the antifungal activity of bifonazole have been reported in comparison to other antifungal agents and novel compounds. For instance, studies have compared the minimum inhibitory concentrations (MICs) of bifonazole against various fungal strains with those of other azoles like ketoconazole (B1673606) and newer triazole derivatives wikidata.org. Comparisons have also been made with other antifungal classes, such as allylamines like terbinafine, and other azoles like luliconazole (B1675427) (an active R-enantiomer of lanoconazole) invivochem.com.
The following tables present examples of research findings illustrating the antifungal activity of bifonazole in comparison to other agents, providing context for the ongoing research landscape that includes investigations into compounds like (R)-Bifonazole.
Table 1: Antifungal Activity (MIC/MFC in mM) of Novel Triazole Derivatives Compared to Ketoconazole and Bifonazole Against Fungal Strains wikidata.org
| Compound | MIC Range (mM) | MFC Range (mM) |
| Novel Triazole 2h | 0.02 - 0.04 | 0.03 - 0.06 |
| Ketoconazole | 0.28 - 1.88 | 0.38 - 2.82 |
| Bifonazole | 0.32 - 0.64 | 0.64 - 0.81 |
Note: Data extracted from a study on novel triazole derivatives, showing bifonazole's activity relative to a highly active novel compound and ketoconazole.
Table 2: In Vitro Activity (MIC µg/mL) of Luliconazole, Lanoconazole, Terbinafine, and Bifonazole Against Malassezia spp. and Candida albicans invivochem.com
| Antifungal | Malassezia sympodialis (MIC µg/mL) | Malassezia slooffiae (MIC µg/mL) | Malassezia furfur (MIC µg/mL) | Candida albicans (MIC µg/mL) |
| Luliconazole | 0.0078 - 0.03125 | 0.0156 - 0.0625 | 0.03125 - 0.125 | 0.0078 - 0.03125 |
| Lanoconazole | 0.03125 - 0.125 | 0.0625 - 0.25 | 0.125 - 0.5 | 0.03125 - 0.125 |
| Terbinafine | 0.03125 - 0.125 | 0.0625 - 0.25 | 0.125 - 0.5 | 0.5 - 2 |
| Bifonazole | >1 | >1 | >1 | 0.125 - 0.5 |
Note: Data extracted from a study comparing luliconazole to other antifungals. Luliconazole is the R-enantiomer of lanoconazole. Bifonazole here refers to the racemic mixture.
Structure
3D Structure
Properties
CAS No. |
91487-85-3 |
|---|---|
Molecular Formula |
C22H18N2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[(R)-phenyl-(4-phenylphenyl)methyl]imidazole |
InChI |
InChI=1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H/t22-/m1/s1 |
InChI Key |
OCAPBUJLXMYKEJ-JOCHJYFZSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4 |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](C3=CC=CC=C3)N4C=CN=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Enantioselective Approaches for R Bifonazole
Established Synthetic Pathways for Bifonazole (B1667052) Scaffolds
The foundational structure of bifonazole is typically assembled through a multi-step chemical synthesis that produces a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. A widely recognized pathway commences with a Friedel-Crafts acylation reaction between biphenyl (B1667301) and benzoyl chloride, which yields 4-phenylbenzophenone. wikipedia.org This ketone intermediate is a crucial precursor to the final molecule.
The synthesis proceeds with the reduction of the carbonyl group in 4-phenylbenzophenone to a hydroxyl group, forming the alcohol (biphenyl-4-yl)-phenyl-carbinol. wikipedia.org This transformation is commonly achieved using reducing agents like sodium borohydride. The resulting alcohol is then halogenated, typically by treatment with thionyl chloride, to convert the hydroxyl group into a more reactive leaving group, producing a chloro-derivative. wikipedia.orgchemicalbook.com In the final step, this halogenated intermediate undergoes amination with imidazole (B134444). wikipedia.org The imidazole nitrogen atom displaces the chloride, forming the carbon-nitrogen bond that completes the bifonazole scaffold. wikipedia.orgchemicalbook.com
The key steps in this established racemic synthesis are summarized below:
Friedel-Crafts Acylation: Biphenyl reacts with benzoyl chloride to form 4-phenylbenzophenone. wikipedia.org
Reduction: The ketone 4-phenylbenzophenone is reduced to the corresponding alcohol, (biphenyl-4-yl)-phenyl-carbinol. wikipedia.org
Halogenation: The alcohol is converted to (4-biphenylyl)phenylmethyl chloride using thionyl chloride. wikipedia.org
Nucleophilic Substitution: The final step involves the reaction of the chloride with imidazole to yield bifonazole. wikipedia.org
Development of Stereoselective Syntheses for (R)-Bifonazole
Recognizing the potential for enhanced efficacy and reduced side effects with a single enantiomer, significant research has been directed towards the stereoselective synthesis of (R)-Bifonazole. acs.org These advanced methodologies can be broadly categorized into two main areas: the use of chiral catalysts to direct the formation of the desired stereocenter and the application of enzymes in chemoenzymatic or biocatalytic processes.
Asymmetric catalysis using chiral metal complexes is a powerful tool for synthesizing enantiomerically pure compounds. This approach relies on a chiral catalyst to create a stereochemically defined environment in which the reaction preferentially produces one enantiomer over the other.
A significant breakthrough in the synthesis of (R)-Bifonazole precursors involves the use of Rhodium(I) catalysts. nih.gov Researchers have developed a highly enantioselective method involving the addition of arylboronic acids to N-diphenylphosphinyl (N-DPP)-protected aldimines, catalyzed by a chiral Rhodium(I) complex. nih.gov This reaction establishes the critical chiral center of the molecule with high precision.
The protocol has demonstrated tolerance for a range of substrates, consistently producing the desired optically active N-DPP-protected amines. nih.gov The synthetic utility of this method was explicitly proven by the successful conversion of the resulting chiral amine into the antifungal agent bifonazole. nih.gov This Rhodium(I)-catalyzed arylation stands as a key example of state-of-the-art asymmetric synthesis applied to this specific target.
| Substrate (N-DPP-aldimine) | Arylboronic Acid | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| DPP-N=CH-Ph | 4-Biphenylboronic acid | 99 | 98 |
| DPP-N=CH-(4-MeOPh) | 4-Biphenylboronic acid | 95 | 97 |
| DPP-N=CH-(4-ClPh) | 4-Biphenylboronic acid | 98 | 99 |
| DPP-N=CH-(2-Naphthyl) | Phenylboronic acid | 85 | 95 |
The success of the Rhodium(I)-catalyzed reaction is critically dependent on the structure of the chiral ligand coordinated to the metal center. A novel family of bifunctional, chiral bicyclo[2.2.1]heptadiene ligands bearing both aryl and secondary amido groups has been specifically designed and synthesized for this purpose. nih.gov These ligands create a well-defined chiral pocket around the rhodium atom, which effectively controls the facial selectivity of the addition of the arylboronic acid to the aldimine.
The design of these ligands is a crucial aspect of the methodology, as previous attempts with ligands containing only aryl or carboxylic ester groups resulted in lower stereoselectivity. nih.gov The presence of the secondary amido group is thought to play a key role in achieving the high levels of enantiomeric excess observed in the synthesis of the (R)-Bifonazole precursor. nih.gov
Chemoenzymatic and biocatalytic methods offer a powerful and environmentally benign alternative to traditional chemical catalysis for producing single-enantiomer pharmaceuticals. nih.govresearchgate.net These approaches leverage the exquisite stereoselectivity of enzymes to resolve racemic mixtures or to asymmetrically transform prochiral substrates.
For the synthesis of (R)-Bifonazole, a key strategy involves the enzymatic reduction of the prochiral ketone, 4-phenylbenzophenone. Enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can stereoselectively reduce the carbonyl group to produce the (R)-alcohol, (biphenyl-4-yl)-phenyl-carbinol, with very high enantiomeric purity. nih.govnih.gov This chiral alcohol is the direct precursor to (R)-Bifonazole via the subsequent halogenation and imidazole substitution steps.
Another potential chemoenzymatic route is the kinetic resolution of the racemic alcohol intermediate. In this process, a lipase (B570770) enzyme is used to selectively acylate one of the enantiomers (e.g., the (S)-alcohol), leaving the desired (R)-alcohol unreacted and allowing for its separation. nih.gov These biocatalytic transformations are highly valued for their efficiency and operation under mild reaction conditions. almacgroup.com
| Enzyme Class | Strategy | Substrate | Product |
|---|---|---|---|
| Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | 4-Phenylbenzophenone | (R)-(Biphenyl-4-yl)-phenyl-carbinol |
| Lipase / Esterase | Kinetic Resolution | (rac)-(Biphenyl-4-yl)-phenyl-carbinol | (R)-(Biphenyl-4-yl)-phenyl-carbinol |
| Halohydrin Dehalogenase | Stereoselective Biotransformation | Prochiral precursors | Chiral halohydrins |
Chiral Catalyst-Mediated Strategies in (R)-Bifonazole Synthesis
Optimization of Reaction Conditions and Stereochemical Control for (R)-Bifonazole Production
Achieving optimal results in the synthesis of (R)-Bifonazole requires careful optimization of reaction conditions to maximize both chemical yield and stereochemical purity (enantiomeric excess). scielo.br Whether employing a chiral chemical catalyst or a biocatalyst, factors such as solvent, temperature, reactant concentration, and catalyst loading must be fine-tuned.
In the Rhodium(I)-catalyzed arylation, for example, the choice of solvent can significantly influence both the reaction rate and the enantioselectivity. scielo.br Similarly, adjusting the temperature can help balance reaction speed with stereochemical control, as higher temperatures may lead to faster reactions but potentially lower enantiomeric excess. The ratio of the chiral ligand to the rhodium metal source is another critical parameter that must be optimized to ensure the formation of the active catalytic species.
For biocatalytic processes, optimization involves controlling different parameters. The pH and temperature of the reaction medium must be maintained within the optimal range for the specific enzyme's activity and stability. Substrate loading is another key variable; high concentrations can sometimes lead to substrate inhibition, reducing the enzyme's efficiency. almacgroup.com In reactions involving co-factor dependent enzymes like KREDs, an efficient system for regenerating the co-factor (e.g., NADPH) is essential for achieving high conversion and making the process economically viable. almacgroup.com Through systematic optimization, these enantioselective methods can be refined into robust and efficient processes for the production of (R)-Bifonazole. scielo.br
Green Chemistry Principles and Sustainable Synthesis Research for (R)-Bifonazole
The application of green chemistry principles to the synthesis of pharmaceutically active compounds like (R)-Bifonazole is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Research in this area for azole antifungals, including bifonazole, focuses on several key areas: the use of greener solvents, development of catalytic reactions, energy efficiency, and the use of renewable resources.
Biocatalysis: One of the most promising green chemistry approaches for the synthesis of chiral compounds is biocatalysis. Enzymes, such as lipases, can be employed for the kinetic resolution of racemic mixtures of bifonazole precursors. This method offers high enantioselectivity under mild reaction conditions, often in aqueous media, thereby reducing the need for harsh chemicals and organic solvents. For instance, lipase-catalyzed hydrolysis or transesterification of a racemic ester precursor can selectively produce the desired (R)-enantiomer of a key intermediate, which can then be converted to (R)-Bifonazole. This approach aligns with the principles of using renewable resources (enzymes) and reducing waste.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique can be applied to various steps in the synthesis of (R)-Bifonazole, potentially reducing energy consumption and minimizing the formation of byproducts. The rapid and uniform heating provided by microwaves can enhance the efficiency of reactions such as the formation of the imidazole ring or the coupling of key intermediates. Several studies have demonstrated the successful use of microwave irradiation for the synthesis of various imidazole and benzimidazole (B57391) derivatives, suggesting its applicability to the synthesis of bifonazole.
The following table summarizes some green chemistry approaches applicable to the synthesis of (R)-Bifonazole and related azole antifungals.
| Green Chemistry Principle | Application in (R)-Bifonazole Synthesis | Potential Benefits |
| Biocatalysis | Enzymatic kinetic resolution of racemic precursors using lipases. | High enantioselectivity, mild reaction conditions, reduced use of hazardous reagents. |
| Microwave-Assisted Synthesis | Acceleration of key reaction steps, such as imidazole ring formation. | Reduced reaction times, increased yields, lower energy consumption. |
| Solvent-Free/Greener Solvents | Performing reactions under solvent-free conditions or using water, ethanol, or ionic liquids. | Reduced solvent waste, improved safety profile. |
| Catalyst Recycling | Development of recyclable homogeneous or heterogeneous catalysts for enantioselective steps. | Reduced catalyst waste and cost. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Minimized waste generation. |
While specific research solely focused on the green synthesis of (R)-Bifonazole is still emerging, the principles and methodologies developed for other imidazole-based pharmaceuticals provide a strong foundation for creating more sustainable and environmentally friendly manufacturing processes for this important antifungal agent.
Molecular Mechanism of Action of R Bifonazole at the Cellular and Biochemical Levels
Inhibition of Fungal Ergosterol (B1671047) Biosynthesis by (R)-Bifonazole
Ergosterol is the principal sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex pathway that involves several enzymatic steps. Azole antifungals, including bifonazole (B1667052), target this pathway.
The primary target of (R)-Bifonazole within the ergosterol biosynthesis pathway is the enzyme lanosterol (B1674476) 14α-demethylase (also known as CYP51 or Erg11). This cytochrome P450 enzyme is essential for the conversion of lanosterol to ergosterol, catalyzing the removal of a methyl group at the 14α position of lanosterol.
(R)-Bifonazole inhibits CYP51 by binding to the heme iron atom in the enzyme's active site via a nitrogen atom in its imidazole (B134444) ring. This binding prevents the essential demethylation reaction, leading to a depletion of ergosterol and a concomitant accumulation of 14α-methylated sterol precursors, such as 14α-methylated lanosterol derivatives. The accumulation of these abnormal sterols disrupts the structure and function of the fungal cell membrane.
Research indicates that the inhibition of CYP51 by azoles, including bifonazole, is non-competitive with respect to the substrate, lanosterol. Studies have compared the inhibitory potency of various azoles against fungal CYP51. For instance, against Candida albicans CYP51, bifonazole has shown an IC50 value of 0.3 μM in one study, indicating its inhibitory effect on the enzyme.
While CYP51 is considered the primary target, some studies suggest that bifonazole may have additional effects on the ergosterol biosynthesis pathway, particularly in certain fungal species like dermatophytes. Some research indicates that bifonazole can also directly inhibit HMG-CoA reductase, another enzyme involved in sterol biosynthesis. This potential dual inhibition of both CYP51 and HMG-CoA reductase has been proposed as a reason for the observed fungicidal activity of bifonazole against dermatophytes, distinguishing it from some other azoles that are primarily fungistatic. This sequential mode of action, targeting two different enzymes in the pathway, could lead to a more pronounced disruption of sterol synthesis.
Secondary Cellular Effects of (R)-Bifonazole on Fungal Pathogens
Beyond the direct inhibition of ergosterol biosynthesis enzymes, the resulting sterol imbalance caused by (R)-Bifonazole treatment leads to several secondary cellular effects that contribute to its antifungal activity.
The depletion of ergosterol and the accumulation of aberrant sterols significantly impact the fungal cell membrane. Ergosterol is crucial for maintaining the proper fluidity and integrity of the membrane. Its reduction leads to structural damage and increased permeability of the cell membrane. This compromised membrane integrity can result in the leakage of essential intracellular components, contributing to cell death. Observations using microscopy techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have shown damage to the cell structure and membrane integrity in fungi treated with bifonazole. The changes in sterol composition can decrease membrane viscosity, further impairing its ability to function as a selective barrier.
Treatment with bifonazole has been shown to induce oxidative stress in fungal cells. The disruption of cellular homeostasis, partly due to membrane damage and mitochondrial dysfunction, can lead to an increase in the levels of reactive oxygen species (ROS). Elevated ROS levels can cause oxidative damage to cellular components, including lipids, proteins, and DNA, contributing to fungal cell death. Studies have reported significant increases in ROS levels and markers of oxidative damage, such as malondialdehyde (MDA), in fungal cells exposed to bifonazole.
Mitochondria play a vital role in fungal cellular processes, including energy production and the regulation of apoptosis. Research suggests that bifonazole can impact fungal mitochondrial function. Studies have indicated that bifonazole treatment can inhibit mitochondrial respiration and lead to functional impairment of mitochondria. This mitochondrial dysfunction can contribute to the induction of apoptosis-like cell death in fungi. Furthermore, the integrity of mitochondrial function has been linked to fungal susceptibility to azole antifungal drugs, with dysfunctional mitochondria potentially potentially contributing to altered responses to these agents.
Summary of Key Molecular Actions
| Mechanism | Primary Target(s) | Downstream Effects |
| Inhibition of Ergosterol Biosynthesis | Lanosterol 14α-Demethylase (CYP51) | Ergosterol depletion, accumulation of 14α-methylated sterols |
| Potential Additional Ergosterol Inhibition | HMG-CoA Reductase (in some species, e.g., dermatophytes) | Further reduction in total sterol biosynthesis rate |
| Impact on Cell Membrane | Fungal Cell Membrane | Increased permeability, loss of integrity, altered fluidity, leakage of contents |
| Induction of Oxidative Stress | Cellular Components | Increased ROS levels, oxidative damage to macromolecules |
| Effects on Mitochondrial Functionality | Fungal Mitochondria | Inhibition of respiration, functional impairment, contribution to apoptosis-like death, altered drug susceptibility |
Comparative Molecular Mechanisms of (R)-Bifonazole with Other Azole Antifungals
(R)-Bifonazole belongs to the azole class of antifungals, which includes both imidazole (like bifonazole and clotrimazole) and triazole (like fluconazole (B54011) and ketoconazole) derivatives drugbank.commedscape.comebsco.comresearchgate.net. A common mechanism among most azole antifungals is the inhibition of fungal lanosterol 14-alpha-demethylase (CYP51), leading to the disruption of ergosterol synthesis nih.govmedscape.comebsco.comfungaleducation.orgresearchgate.netresearchgate.net. This shared mechanism results in similar downstream effects on fungal cell membrane integrity and function across the class mims.commedscape.comebsco.com.
However, there are distinctions in the molecular mechanisms and pharmacological properties among different azoles. While many azoles primarily target CYP51, Bifonazole (containing (R)-Bifonazole) exhibits a unique dual mechanism by also inhibiting HMG-CoA reductase wikipedia.orgnih.govchemsrc.com. This additional target distinguishes bifonazole from other azoles like clotrimazole, which primarily focuses on inhibiting 14-alpha-demethylase nih.gov. This dual inhibition in bifonazole leads to a more pronounced reduction in total sterol biosynthesis compared to agents that only inhibit CYP51 nih.govchemsrc.com.
The earlier imidazole derivatives, such as miconazole, econazole, and ketoconazole (B1673606), have been described as having a more complex mode of action, inhibiting several membrane-bound enzymes in addition to affecting membrane lipid biosynthesis nih.gov. While they share the core mechanism of inhibiting 14-alpha-demethylase, the extent of their interaction with other cellular targets may vary nih.govmedscape.com. Triazole antifungals like fluconazole are also potent inhibitors of fungal 14-alpha-demethylase, and their selectivity for fungal over mammalian enzymes is a key feature nih.govwikipedia.orgfishersci.ca.
The structural differences between imidazoles (two nitrogen atoms in the azole ring) and triazoles (three nitrogen atoms) can influence their pharmacokinetic properties and spectrum of activity, although their fundamental mechanism of inhibiting 14-alpha-demethylase is largely similar ebsco.comresearchgate.net. Despite the common primary target, variations in the extent of inhibition of other enzymes or differences in interaction with the fungal cell contribute to the diverse profiles of azole antifungals nih.gov.
The concentration of azole antifungals required to inhibit mammalian cholesterol synthesis at the 14-alpha-demethylation stage is generally much higher than that required for fungal enzyme inhibition, indicating a degree of selectivity for fungal targets nih.gov.
| Compound Name | PubChem CID | Primary Mechanism of Action | Additional Mechanisms |
| (R)-Bifonazole | 12904880 | Inhibition of fungal lanosterol 14-alpha-demethylase (CYP51) drugbank.compatsnap.comnih.govnih.govfungaleducation.org | Inhibition of microsomal HMG-CoA reductase (for racemate) wikipedia.orgnih.govchemsrc.com |
| Bifonazole (racemic) | 2378 | Inhibition of fungal lanosterol 14-alpha-demethylase (CYP51) drugbank.commims.compatsnap.comnih.gov | Inhibition of microsomal HMG-CoA reductase wikipedia.orgnih.govchemsrc.com |
| Clotrimazole | 2812 | Inhibition of fungal lanosterol 14-alpha-demethylase (CYP51) ebsco.comwikipedia.orgmims.com | May alter cell membrane permeability medscape.commims.com |
| Ketoconazole | 76973198, 456201 (enantiomers), 3823 (unspecified) | Inhibition of fungal lanosterol 14-alpha-demethylase (CYP51) nih.govresearchgate.netmims.com | Inhibition of several membrane-bound enzymes nih.gov |
| Fluconazole | 3365 | Inhibition of fungal lanosterol 14-alpha-demethylase (CYP51) ebsco.comresearchgate.netwikipedia.orgfishersci.camims.com | Primarily fungistatic, may be fungicidal at higher doses wikipedia.org |
Structure Activity Relationship Sar Studies and Rational Design of R Bifonazole Analogues
Elucidation of Essential Pharmacophoric Features of (R)-Bifonazole
The pharmacophore of bifonazole (B1667052), like other azole antifungals, is primarily defined by the imidazole (B134444) ring and the lipophilic bulky group attached to the substituted carbon researchgate.net. The imidazole ring is essential for coordinating with the heme iron atom in the active site of fungal CYP51, inhibiting its activity mdpi.comalagappauniversity.ac.in. The lipophilic portion, consisting of the biphenyl (B1667301) and phenyl rings in bifonazole, is believed to interact with hydrophobic regions within the enzyme's active site, contributing to binding affinity and specificity nih.gov.
Computational approaches, such as pharmacophore modeling, have been employed to identify these key features. These models represent the spatial arrangement of chemical features (e.g., hydrogen bond acceptors, hydrophobic groups) necessary for ligand binding alagappauniversity.ac.inmdpi.com. Studies using bifonazole and related azoles as templates have helped define the pharmacophoric requirements for interaction with CYP51 mdpi.com.
Impact of Structural Modifications on Antifungal Activity and Selectivity
Modifications to different parts of the bifonazole structure can significantly influence its antifungal potency and spectrum.
Modifications to the Imidazole Moiety
The imidazole ring is critical for the mechanism of action, coordinating with the heme iron of CYP51 mdpi.comalagappauniversity.ac.in. Modifications to the nitrogen atoms or the carbon atoms of the imidazole ring can affect this crucial interaction. While the core imidazole structure is generally conserved in active azole antifungals, the substitution pattern at the N1 position is a key determinant of activity. In bifonazole, the bulky biphenyl(phenyl)methyl group is attached to N1 nih.gov. Alterations or substitutions on the imidazole ring itself, beyond the N1 substitution, could potentially impact its electronic properties or steric presentation, thereby affecting its ability to coordinate with the heme iron or interact with surrounding amino acid residues in the enzyme's active site. Research on other imidazole derivatives suggests that the nature and position of substituents on the imidazole ring can influence antifungal activity mdpi.commdpi.com.
Alterations of the Biphenyl System
The biphenyl system is a significant lipophilic region of bifonazole that interacts with the hydrophobic pocket of CYP51 nih.gov. Modifications to this system, such as adding substituents to the phenyl rings or altering the linkage between them, can impact binding affinity and potentially selectivity. Studies on bifonazole derivatives have explored the effect of different substituents on the phenyl rings on antifungal activity nih.gov. For instance, introducing various groups on the phenyl ring attached to the central carbon has been investigated in analogues related to bifonazole nih.gov. The position and electronic nature of these substituents can alter the lipophilicity, shape, and electronic distribution of the molecule, influencing its interaction with the enzyme's hydrophobic pocket and potentially other cellular targets.
Stereochemical Influences on Biological Activity and Enzyme Interaction
Bifonazole contains a chiral center at the carbon connecting the imidazole ring to the biphenyl and phenyl groups, existing as (R)- and (S)-enantiomers nih.govscialert.net. Stereochemistry can play a significant role in the biological activity and enzyme interaction of chiral drugs scielo.br. While some studies on azole derivatives have suggested that stereochemical features may not always significantly influence antifungal activity, other research, including QSAR studies on bifonazole derivatives, indicates that chirality can be important scielo.br.
For example, comparisons with other optically active azoles like luliconazole (B1675427) have shown that the stereochemical orientation of certain groups is crucial for inhibiting 14α-demethylase scialert.netdrugbank.com. Although racemic bifonazole is used clinically, the individual enantiomers may exhibit different potencies or interaction profiles with fungal CYP51 or other cellular components scialert.net. Differences in the spatial arrangement of the biphenyl and phenyl groups in the (R)- and (S)-enantiomers could lead to differential fitting into the enzyme's active site, affecting binding affinity and inhibitory activity nih.gov.
Design and Synthesis of Novel (R)-Bifonazole Derivatives for Enhanced Potency
Rational design of novel (R)-bifonazole derivatives focuses on incorporating structural modifications identified through SAR studies and computational modeling to improve antifungal potency and overcome potential resistance mechanisms scielo.brufba.br. This involves synthesizing analogues with targeted changes to the imidazole moiety, the biphenyl system, or the linker region, with the goal of enhancing binding to fungal CYP51 or improving pharmacokinetic properties like membrane permeability researchgate.net.
For instance, researchers have synthesized series of bifonazole-related compounds with variations in the aromatic substituents or the introduction of different heterocyclic systems nih.govnih.gov. Evaluating the antifungal activity of these derivatives against a range of fungal pathogens provides data to further refine SAR models and guide future design efforts. The synthesis of "carba-analogues" related to bifonazole, where the nitrogen atom in the linker is replaced with a carbon, has also been explored to investigate the impact of such changes on antimicrobial properties nih.gov.
Ligand-Based and Structure-Based Computational Approaches to SAR
Computational methods are powerful tools in SAR studies and rational drug design of bifonazole analogues scielo.brnih.govresearchgate.net.
Ligand-Based Approaches: These methods rely on the known structures and activities of a series of ligands (bifonazole derivatives in this case) to derive a model that predicts the activity of new compounds nih.govresearchgate.net. Quantitative Structure-Activity Relationship (QSAR) studies, including 2D and 3D QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR), fall under this category scielo.brufba.brnih.gov. These methods correlate molecular descriptors (physicochemical properties, structural fragments) with biological activity to build predictive models scielo.brufba.br. HQSAR studies on bifonazole derivatives, for example, have provided insights into the importance of specific structural fragments and even chirality for antifungal activity scielo.brufba.br.
Structure-Based Approaches: These methods utilize the three-dimensional structure of the biological target, fungal CYP51, to understand ligand-receptor interactions and guide the design of new molecules nih.govresearchgate.net. Techniques like molecular docking are used to predict the binding mode and affinity of bifonazole and its analogues within the active site of CYP51 nih.govbohrium.com. This provides valuable information on the key interactions (e.g., coordination with heme, hydrophobic contacts, hydrogen bonds) and helps identify regions where structural modifications are likely to improve binding nih.gov. While obtaining accurate 3D structural information for fungal CYP51 can be challenging, homology models and available crystal structures of related enzymes are used in these studies scielo.brnih.gov.
These computational approaches complement experimental synthesis and testing, allowing for the virtual screening of large libraries of potential analogues and prioritizing the most promising candidates for synthesis and biological evaluation. nih.govresearchgate.net
Preclinical Pharmacokinetic and Biotransformation Research of R Bifonazole
In Vitro Absorption and Distribution Studies of (R)-Bifonazole
In vitro models are crucial in early drug development to predict the absorption and distribution of a compound in vivo. These studies help in understanding how a drug might permeate biological membranes and bind to proteins, which are key determinants of its pharmacokinetic profile.
Membrane Permeability and Transport Mechanisms
The assessment of membrane permeability is a fundamental step in preclinical pharmacokinetics, often evaluated using cell-based models that mimic the intestinal epithelium. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. nih.govyoutube.com When cultured as a monolayer, Caco-2 cells, a human colon epithelial cancer cell line, differentiate to form tight junctions and express various transporter and efflux proteins, thereby modeling both paracellular and transcellular transport pathways across the intestinal barrier. nih.gov
While the Caco-2 model is a standard for predicting the oral absorption of xenobiotics, a thorough review of the available scientific literature did not yield specific studies that have determined the apparent permeability coefficient (Papp) of (R)-Bifonazole or racemic bifonazole (B1667052) using this system. Such a study would provide valuable data on its potential for intestinal absorption and indicate whether it is a substrate for efflux transporters like P-glycoprotein.
However, studies on the topical application of bifonazole have demonstrated its capacity for skin penetration. In preclinical studies on guinea pigs, topical application of bifonazole was highly effective, which is attributed to its ability to penetrate the skin and be retained for a prolonged period. nih.gov While indicative of its ability to cross biological barriers, skin penetration is a different process from intestinal absorption and does not provide direct information on its transport mechanisms at the cellular level.
Protein Binding Characteristics in Biological Matrices
The extent to which a drug binds to plasma proteins, primarily albumin, is a critical pharmacokinetic parameter. Only the unbound fraction of a drug is generally considered pharmacologically active and available for distribution and elimination. For antifungal agents, plasma protein binding can significantly influence their efficacy. researchgate.netbg.ac.rs Azole antifungals exhibit a wide range of plasma protein binding. bg.ac.rs
Metabolic Pathways and Metabolite Identification in Preclinical Models
The biotransformation of a drug is a critical process that determines its clearance and the formation of potentially active or toxic metabolites. Preclinical studies in animal models and in vitro systems are essential for elucidating these metabolic pathways.
Cytochrome P450-Mediated Biotransformation
The primary mechanism of action of bifonazole involves the inhibition of a cytochrome P450 (CYP) enzyme in fungi, specifically lanosterol (B1674476) 14-alpha-demethylase, which is crucial for ergosterol (B1671047) biosynthesis. drugbank.comnih.gov This interaction highlights the significance of CYP enzymes in the pharmacology of bifonazole.
In preclinical mammalian models, bifonazole has been shown to interact significantly with hepatic cytochrome P450 enzymes. A study in male Wistar rats demonstrated that bifonazole induces several CYP450 enzymes. nih.gov This induction suggests that bifonazole is a substrate for and an inducer of these enzymes, which would play a major role in its metabolism.
Table 1: Induction of Hepatic Cytochrome P450 Isoforms by Bifonazole in Rats
| Cytochrome P450 Isoform | Induction Observed |
| P4504A1 | Yes |
| P4502B1/2B2 | Yes |
| P4503A | Yes |
| P4501A1 | Yes |
| P4502E1 | No |
| Data sourced from a study in male Wistar rats. nih.gov |
This induction profile indicates that the biotransformation of bifonazole in preclinical models is likely complex and mediated by multiple CYP isoforms.
Characterization of Preclinical Metabolites
Pharmacokinetic studies have indicated that bifonazole is extensively metabolized in vivo. nih.gov However, the specific chemical structures of the metabolites formed in preclinical animal models have not been characterized in the available scientific literature. While it is known that the metabolites are excreted through both urine and feces, their identification and structural elucidation remain an area for further investigation.
Some insight into the potential biotransformation pathways can be gleaned from studies on the photodegradation of bifonazole. Although not a metabolic study, this research identified several transformation products resulting from hydroxylation of the phenyl rings and the methanetriyl group, as well as cleavage of the imidazole (B134444) moiety. These chemical transformations are plausible metabolic pathways that could occur in vivo, mediated by CYP enzymes.
In Vivo Pharmacokinetic Profiling in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodent Species
Preclinical research on the ADME properties of (R)-bifonazole, specifically in rodent models, is not extensively detailed in publicly available literature. The majority of pharmacokinetic research has been conducted on the racemic mixture of bifonazole.
One study in rats investigated the pharmacokinetics of bifonazole following a single topical application of a 1% cream. In this research, blood and skin samples were collected at various time points over 48 hours. Throughout the observation period, the plasma concentrations of bifonazole remained below the method's detection limit. However, the compound was quantifiable in skin samples for up to 48 hours post-application, indicating that while bifonazole penetrates the skin, systemic absorption after topical administration is minimal in this model nih.gov.
While not a rodent study, human pharmacokinetic data for bifonazole provides some insight into its metabolic fate following systemic exposure. After systemic administration in humans, bifonazole was found to be rapidly metabolized, with only 30% of the initial dose remaining unchanged after 30 minutes. The elimination was biphasic, and within five days, approximately 45% of the dose was excreted in the urine and 39% in the feces, suggesting that both renal and fecal routes are significant for the excretion of its metabolites nih.gov. This suggests that had systemic absorption occurred in the rat study, a similar pattern of extensive metabolism and excretion would likely be observed.
| Time After Application (hours) | Mean Residence Time (hours) | Relative Extent of Penetration |
|---|---|---|
| 0.5 - 48 | 14.5 - 14.9 | ~0.95 - 1.0 |
Tissue Distribution and Accumulation in Preclinical Species
Preclinical Drug-Drug Interaction Research at the Metabolic Level
Preclinical investigations in rodent models have provided insights into the potential for bifonazole to engage in drug-drug interactions at the metabolic level, primarily through its effects on cytochrome P450 (CYP) enzymes.
A study conducted in male Wistar rats demonstrated that bifonazole acts as an inducer of several CYP isoenzymes in the liver. When administered to the rats, bifonazole led to an increase in the protein levels of several key metabolic enzymes. Specifically, Western blot analyses revealed the induction of P4502B1/2B2, P4503A, and P4501A1. The study also noted that bifonazole induced peroxisome proliferation and the cytochrome P4504A sub-family. In contrast, P4502E1 was not induced by bifonazole under the studied conditions nih.gov.
The induction of these CYP enzymes suggests that (R)-bifonazole could potentially accelerate the metabolism of other drugs that are substrates for these enzymes, potentially leading to reduced efficacy of the co-administered drugs. This is a crucial consideration in the preclinical assessment of any new chemical entity.
| Cytochrome P450 Isoenzyme | Induction Observed |
|---|---|
| P4504A | Yes |
| P4502B1/2B2 | Yes |
| P4503A | Yes |
| P4501A1 | Yes |
| P4502E1 | No |
Investigation of Antifungal Resistance Mechanisms to R Bifonazole
Molecular Basis of Fungal Resistance to (R)-Bifonazole
Resistance to azole antifungals, including (R)-Bifonazole, primarily involves mechanisms that reduce the effective concentration of the drug at its target site or alter the target itself. nih.govodermatol.com
Mutations in Target Enzymes (e.g., CYP51) Affecting (R)-Bifonazole Binding
The primary target of (R)-Bifonazole is the fungal enzyme CYP51 (lanosterol 14-alpha demethylase). drugbank.com Mutations in the gene encoding CYP51 (cyp51) can lead to amino acid substitutions in the enzyme, affecting the binding affinity of azole antifungals. mdpi.comodermatol.comnih.gov These mutations can result in reduced inhibition of ergosterol (B1671047) synthesis, conferring resistance. mdpi.comnih.gov
Studies on other azoles have identified various cyp51 mutations associated with resistance in different fungal species, such as Candida albicans and Aspergillus fumigatus. nih.govfrontiersin.orgmdpi.com While specific mutations directly linked only to (R)-Bifonazole resistance are less extensively documented compared to more widely used azoles like fluconazole (B54011) or voriconazole, the general principle of CYP51 modification as a resistance mechanism applies to the azole class. For instance, mutations in cyp51A are a common mechanism of azole resistance in A. fumigatus, leading to amino acid changes or overexpression of the gene. mdpi.com These modifications can include point mutations at specific positions or tandem repeats in the promoter region. mdpi.com
Upregulation of Efflux Pump Genes and Related Transporters
Another significant mechanism of fungal resistance to azoles is the overexpression of efflux pumps. nih.govmdpi.comodermatol.combiomedpharmajournal.orgnih.gov These membrane-bound transporters actively pump antifungal drugs out of the fungal cell, reducing their intracellular concentration below therapeutic levels. odermatol.combiomedpharmajournal.orgnih.gov Two major superfamilies of efflux pumps are involved in antifungal resistance: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. biomedpharmajournal.orgnih.govfrontiersin.org
In Candida species, overexpression of ABC transporters like Cdr1p and Cdr2p, and MFS transporters like CaMdr1p, has been strongly correlated with azole resistance. biomedpharmajournal.orgnih.govfrontiersin.orgreviberoammicol.comnih.gov While direct studies specifically detailing the upregulation of efflux pumps in response to (R)-Bifonazole exposure are less prevalent in the provided search results, the mechanism is well-established for the azole class as a whole. Overexpression of these pumps leads to decreased intracellular accumulation of the drug, contributing to resistance. frontiersin.orgreviberoammicol.com This energy-dependent efflux can be a primary mechanism of high-level azole resistance. nih.govreviberoammicol.com
Development of Resistance In Vitro and in Animal Models
The development of antifungal resistance can be studied both in controlled laboratory settings (in vitro) and in living organisms (in vivo) using animal models. These studies help to understand how resistance emerges under drug pressure and to evaluate the effectiveness of antifungal agents and potential resistance-modifying strategies.
In vitro studies involve exposing fungal isolates to increasing concentrations of an antifungal agent over time to select for resistant mutants. oup.com This process can reveal the frequency of resistance development and the minimum inhibitory concentrations (MICs) of resistant strains. oup.com While specific in vitro studies detailing the step-wise development of high-level resistance to (R)-Bifonazole were not prominently featured in the search results, studies on other azoles demonstrate that resistance can emerge under selective pressure. frontiersin.org
Animal models, such as guinea pig models of dermatophytosis, are used to evaluate the efficacy of antifungal agents in vivo and to study the development of resistance in a more complex biological environment. nih.govnih.govresearchgate.net These models can provide insights into the impact of host factors and drug pharmacokinetics on the development of resistance. Studies comparing different topical antifungal agents, including bifonazole (B1667052), in animal models of skin infection have been conducted to assess their effectiveness and potential for resistance development in vivo. nih.govresearchgate.net For instance, a guinea pig model of tinea pedis was found to be more resistant to treatment with several topical antifungals, including bifonazole, compared to a tinea corporis model, suggesting differences in drug penetration and/or fungal susceptibility in different infection sites in vivo. nih.gov
Research suggests that resistance to bifonazole among clinical isolates of dermatophytes has remained relatively low over time, indicating a favorable resistance situation compared to some other antifungals. researchgate.netjst.go.jp A study examining the susceptibility of Trichophyton mentagrophytes and Trichophyton rubrum isolates collected over a decade found no significant emergence of resistance or reduced susceptibility to bifonazole. jst.go.jp
Strategies to Circumvent or Overcome Resistance to (R)-Bifonazole
Addressing antifungal resistance requires the development of strategies to either prevent its emergence or restore susceptibility in resistant strains.
Research on Combination Therapies with Other Agents (Preclinical)
One promising strategy to overcome antifungal resistance is the use of combination therapy, where (R)-Bifonazole is administered alongside other agents. nih.govmdpi.comnih.govmdpi.com This approach can target multiple pathways in the fungus, making it more difficult for resistance to develop or allowing for synergistic effects that enhance antifungal activity. mdpi.com
Preclinical research on combination therapies involving (R)-Bifonazole is being explored. While detailed preclinical data on specific combinations were not extensively available in the search results, the principle of combining antifungals with different mechanisms of action or combining antifungals with agents that can reverse resistance mechanisms (like efflux pump inhibitors) is a key area of research. nih.govbiomedpharmajournal.orgnih.gov For example, studies on other azoles have investigated combinations with efflux pump inhibitors to restore susceptibility in resistant strains. biomedpharmajournal.orgnih.gov
Combination therapies can also involve combining different classes of antifungal agents or combining antifungals with non-antifungal drugs that have synergistic effects or can modulate fungal virulence or resistance mechanisms. nih.govmdpi.comnih.gov The goal of such preclinical studies is to identify effective combinations that can overcome existing resistance mechanisms and potentially prevent the emergence of new ones. nih.gov
Development of Potentiators for (R)-Bifonazole Activity
Research into enhancing the activity of antifungal agents, particularly azoles like bifonazole, often explores strategies to overcome resistance mechanisms and improve therapeutic outcomes. While extensive research exists on the development of potentiators for various azole antifungals, specific studies focusing solely on the development of potentiators for the (R)-enantiomer of bifonazole appear limited in the available literature.
Bifonazole, as an imidazole (B134444) antifungal, primarily exerts its effect by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This is achieved by targeting lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol synthesis pathway. nih.govnih.gov Resistance to azoles can arise through several mechanisms, including mutations in the ERG11 gene encoding the target enzyme, overexpression of efflux pumps that expel the drug from the fungal cell, and alterations in other genes involved in the ergosterol pathway.
The concept of using potentiators involves co-administering a compound that can enhance the activity of the primary antifungal agent. This can occur through various mechanisms, such as inhibiting efflux pumps, targeting alternative pathways essential for fungal survival or virulence, or interfering with resistance mechanisms. nih.govmdpi.com Research in azole potentiation has investigated a diverse range of compounds, including existing antimicrobials, drugs approved for other medical uses (repurposed drugs), natural compounds, and novel synthetic molecules. nih.govresearchgate.net These approaches aim to widen the antifungal spectrum, reduce the required dosage of the primary antifungal, potentially decrease toxicity, and mitigate the development of resistance. nih.govresearchgate.net
While direct studies on potentiator development specifically for (R)-Bifonazole were not prominently found, research has explored bifonazole derivatives as potential dual-target enzyme inhibitors. One study analyzed bifonazole derivatives and identified a compound (14a-2) that demonstrated broad-spectrum activity against Candida species, including C. albicans, and showed high affinity for the Cyp51 active site, comparable to ketoconazole (B1673606). This compound also exhibited activity against PD-1. nih.gov This suggests an avenue of research focusing on modified bifonazole structures with enhanced or multi-modal activity, which could be considered a form of potentiation through structural modification.
Furthermore, drug interaction data for the racemic bifonazole indicate that its therapeutic efficacy might be increased when used in combination with certain calcium channel blockers, such as mibefradil, nicardipine, nifedipine, lacidipine, lercanidipine, nimodipine, nisoldipine, and nitrendipine, as well as lidoflazine (B1675316) and potentially nimesulide. drugbank.commedindia.net While these are identified as drug interactions rather than intentionally developed antifungal potentiators, they highlight the potential for certain compounds to influence bifonazole's effectiveness.
The broader field of azole potentiation provides a framework for potential future research into (R)-Bifonazole. Strategies successfully applied to other azoles, such as combining them with efflux pump inhibitors or compounds targeting stress response pathways, could potentially be explored for their efficacy in enhancing (R)-Bifonazole activity and overcoming resistance. nih.govfrontiersin.org However, the stereospecificity of drug interactions and fungal targets would necessitate dedicated research on the (R)-enantiomer.
Currently, detailed research findings and data tables specifically pertaining to the development of potentiators for (R)-Bifonazole activity were not extensively available in the consulted sources. The focus in the literature tends to be on azoles as a class or on other widely used azole antifungals when discussing potentiator development.
Advanced Analytical Methodologies for the Quantification and Characterization of R Bifonazole in Research Matrices
Chromatographic Techniques for (R)-Bifonazole and its Enantiomers
Chromatography plays a pivotal role in separating and quantifying complex mixtures, including the enantiomers of chiral drugs.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs), is a widely used technique for the enantioseparation of chiral compounds such as Bifonazole (B1667052). Polysaccharide-based CSPs are frequently employed for the chiral separation of imidazole (B134444) and triazole derivatives, including Bifonazole. researchgate.netptfarm.pl Studies have investigated the separation of Bifonazole enantiomers using various polysaccharide-based chiral columns under different mobile phase conditions. researchgate.netptfarm.pl
Research has shown successful chiral separation of Bifonazole using a Chiralcel OJ column, which is based on cellulose (B213188) tris(4-methylbenzoate). ptfarm.pl The mobile phase composition, typically involving mixtures of hexane (B92381) with modifiers like alcohols (2-propanol, ethanol, methanol) and diethylamine (B46881) (DEA), significantly influences the separation efficiency and enantiomer elution order. ptfarm.pl Gradient elution methods have been developed to achieve satisfactory retention times and peak shapes for Bifonazole enantiomers. ptfarm.pl
Another study explored the chiral separation of Bifonazole on ChiralCE-2 columns, utilizing an HPLC-UV system. hplc.eu The chromatographic conditions involved a 3µm, 150 × 2 mm I.D. ChiralCE-2 column with a mobile phase of acetonitrile/buffered water (75:25, v/v), a flow rate of 0.7 mL/min, and UV detection at 254 nm. hplc.eu However, under the explored pH range (up to pH 10), Bifonazole did not exhibit enantiomeric separation with this specific system. nih.gov
The choice of chiral stationary phase and mobile phase composition, including the type and quantity of modifiers and temperature, are critical parameters influencing the enantioseparation of Bifonazole by HPLC. researchgate.netptfarm.pl Reversal of the elution order of Bifonazole enantiomers has been observed on certain amylose-based columns by varying the separation temperature. researchgate.net
Here is a summary of some reported HPLC conditions for Bifonazole enantioseparation:
| Column | Stationary Phase Chemistry | Mobile Phase Composition | Detection | Notes | Source |
| Chiralcel OJ | Cellulose tris(4-methylbenzoate) | Hexane with alcohol modifiers (2-propanol, EtOH, MeOH) and DEA | 220 nm | Gradient elution used for satisfactory separation | ptfarm.pl |
| ChiralCE-2 | 3,5-Dimethylphenylcarbamate group | Acetonitrile/buffered water (75:25, v/v) | 254 nm | No enantiomeric separation observed under tested conditions | hplc.eunih.gov |
| Lux 5 µm Cellulose-2 | Polysaccharide-based | Normal Phase conditions | Not specified | Mentioned in a chiral notebook | phenomenex.com |
| Amylose-2 | Amylose-based | ACN-based eluents | Not specified | Reversal of elution order observed with temperature variation | researchgate.net |
Gas Chromatography (GC) Applications
While Gas Chromatography (GC) is a powerful technique for the separation of volatile compounds and can be used for enantioseparation with appropriate chiral stationary phases, specific detailed applications for the analysis of (R)-Bifonazole were not extensively described in the search results. GC is generally suitable for volatile compounds and allows for separation based on interaction with the stationary phase. nih.gov However, the volatility of Bifonazole would need to be considered for GC analysis.
Mass Spectrometry (MS) Based Approaches for (R)-Bifonazole and its Metabolites
Mass Spectrometry (MS) provides sensitive and selective detection capabilities, often coupled with chromatographic techniques for the analysis of pharmaceutical compounds and their metabolites.
LC-MS/MS for Bioanalytical Quantification in Preclinical Studies
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a standard technique for bioanalytical quantification of drugs and their metabolites in biological matrices during preclinical studies. While the search results mention LC-MS systems being used in conjunction with chiral chromatography for analyzing various compounds, specific detailed methods for the LC-MS/MS quantification of (R)-Bifonazole in preclinical matrices were not prominently featured. hplc.eu LC-MS/MS offers high sensitivity and specificity required for quantifying analytes in complex biological samples.
High-Resolution Mass Spectrometry for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) is valuable for comprehensive metabolite profiling, allowing for the identification and structural elucidation of metabolites based on accurate mass measurements. Although the search results did not provide specific details on the application of HRMS for the metabolite profiling of (R)-Bifonazole, this technique would typically be employed in research to identify and characterize the metabolic fate of the compound in biological systems. HRMS provides detailed information about the elemental composition of metabolites, aiding in their identification.
Capillary Electrophoresis (CE) for Enantiomeric Purity Assessment
Capillary Electrophoresis (CE) is an alternative technique that can be used for the enantiomeric purity assessment of chiral compounds. CE offers high separation efficiency and can be performed with small sample volumes. The enantioseparation in CE is often achieved by adding chiral selectors to the background electrolyte.
Studies have demonstrated the use of CE with β-cyclodextrin (β-CD) as a chiral selector for the enantioseparation of Bifonazole. nih.govmdpi.com The binding constants of (R)-bifonazole and (S)-bifonazole with β-CD have been investigated using CE, providing insights into the chiral recognition mechanism. nih.govmdpi.com For Bifonazole, the binding constants determined by CE were reported as 2767 ± 552 M−1 for both (R)- and (S)-enantiomers under specific conditions (T = 288.15 K, pH = 3.0) with β-CD added to the solution. nih.gov The enantioselectivity (α) was reported as 1.00 + 0.28, suggesting limited separation under these specific conditions. nih.gov
CE, particularly with the use of cyclodextrin (B1172386) derivatives as chiral selectors, presents a viable method for assessing the enantiomeric purity of (R)-Bifonazole.
Here is a summary of reported CE conditions for Bifonazole enantioseparation:
| Technique | Chiral Selector | Conditions | Binding Constants (M−1) (R/S) | Enantioselectivity (α) | Source |
| CE | β-Cyclodextrin | T = 288.15 K, pH = 3.0, 1:1 ratio, Added to solution | 2767 ± 552 / 2767 ± 552 | 1.00 + 0.28 | nih.govmdpi.com |
Spectroscopic Methods for Structural Elucidation (NMR, IR, UV-Vis)
Spectroscopic techniques play a crucial role in the structural elucidation and characterization of organic compounds like (R)-bifonazole. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the molecular structure, functional groups, and electronic transitions of the compound.
NMR spectroscopy, particularly ¹H NMR, is a powerful tool for determining the hydrogen environment within the (R)-bifonazole molecule. Studies comparing experimental ¹H NMR spectra of bifonazole with theoretical calculations using Density Functional Theory (DFT) have shown good agreement in chemical shifts, aiding in the accurate description of the molecule's structure mdpi.comresearchgate.netnih.gov. For bifonazole, theoretical ¹H NMR spectra using the B3LYP functional with DMSO as a solvent showed high conformity with experimental data mdpi.com. While the general bifonazole structure has been studied by NMR, specific detailed NMR data solely for the (R)-enantiomer in various solvents or conditions are less extensively reported in the immediate search results. However, the principles of NMR apply directly to the chiral enantiomer, allowing for the identification of proton environments and confirmation of the molecular backbone. 2D NMR techniques like ¹H-¹H COSY can further support structural assignments by showing correlations between coupled protons researchgate.net.
IR spectroscopy provides information about the functional groups present in (R)-bifonazole by analyzing the vibrational modes of the molecule. The IR spectrum of bifonazole exhibits characteristic peaks, such as the C=N stretch from the imidazole ring tandfonline.comresearchgate.net. Comparisons between experimental FT-IR spectra of bifonazole and theoretical calculations using DFT, specifically the B3LYP functional, have demonstrated good accordance mdpi.comresearchgate.netresearchgate.net. Analysis of calculated IR spectra has shown good agreement with experimental data for various functional groups within the bifonazole structure researchgate.net. IR spectroscopy is valuable for confirming the presence of key functional groups in synthesized or isolated (R)-bifonazole and can be used to assess the purity or identify potential degradation products.
UV-Vis spectroscopy is utilized to study the electronic transitions within the (R)-bifonazole molecule, typically involving π to π* transitions in the aromatic rings and the imidazole system. The UV spectrum of bifonazole in methanol (B129727) displays an absorption band around 254 nm, which remains consistent with varying concentrations. Other absorption bands may be observed at lower wavelengths (e.g., 201–213 nm) and potentially at higher wavelengths (e.g., 281–283 nm), which can shift depending on concentration nih.gov. UV-Vis spectrophotometry has been developed and validated for the quantification of bifonazole, with reported maximum absorbance at 255 nm or 256 nm in 0.1 M HCl or ethanol:water (9:1) mixtures jmpas.comresearchgate.netresearchgate.netijcrt.org. This technique is useful for the quantitative analysis of (R)-bifonazole in solutions and can also provide insights into the electronic structure and potential interactions with other molecules, such as in complex formation studies tandfonline.comresearchgate.netnih.gov.
Sample Preparation Strategies for Diverse Research Samples (e.g., Fungal Cultures, Animal Tissues)
Analyzing (R)-bifonazole in complex research matrices such as fungal cultures and animal tissues requires effective sample preparation strategies to isolate the compound of interest from the matrix components. These strategies aim to minimize interference, concentrate the analyte, and make it compatible with the chosen analytical technique.
For fungal cultures, sample preparation typically involves separating the fungal biomass from the growth medium and then extracting the intracellular and extracellular bifonazole. Methods for determining minimum inhibitory concentration (MIC) in fungal cultures, such as using Sabouraud Dextrose Broth, involve preparing serial dilutions of the antifungal agent and inoculating with fungal culture humanjournals.com. While this describes the preparation for an assay, the extraction of the compound from the culture for analytical quantification would require steps like cell lysis (for intracellular content), solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to isolate bifonazole from the complex biological matrix. Fungal cultures themselves are used in research to evaluate the effectiveness of antifungal agents like bifonazole, and analytical techniques are needed to quantify the drug concentration in the culture medium or within the fungal cells humanjournals.comnih.govresearchgate.net.
Sample preparation from animal tissues for the analysis of pharmaceutical compounds, including azoles like bifonazole, often involves homogenization of the tissue followed by extraction and clean-up steps. Generic liquid extraction methods using solvents like acetonitrile, sometimes with the addition of acids such as oxalic acid, are common for extracting veterinary drug residues from animal muscle tissue waters.compsu.edu. Following extraction, dispersive solid-phase extraction (dSPE) is frequently employed as a clean-up step to remove interfering matrix components waters.com. Microextraction techniques, such as microextraction by packed sorbent (MEPS) coupled with HPLC-DAD, have been developed for the simultaneous determination of various azole drugs, including bifonazole, in biological samples like plasma and urine nih.govresearchgate.nettandfonline.com. These methods often involve diluting the biological sample, protein precipitation (e.g., using trichloroacetic acid), centrifugation, and then extraction using the MEPS sorbent nih.gov. The eluent from the MEPS can then be directly injected into the analytical system tandfonline.com. While specific detailed protocols for (R)-bifonazole extraction from various animal tissues were not extensively detailed in the search results, the general principles and techniques applied to other azoles and veterinary drugs in biological matrices are relevant. The complexity of the tissue matrix necessitates robust extraction and clean-up procedures to ensure accurate and sensitive quantification of (R)-bifonazole.
Interactive Data Tables:
Table 1: Representative Spectroscopic Data for Bifonazole (Illustrative based on available data)
| Spectroscopy Method | Characteristic Data Point | Notes |
| UV-Vis | λmax ~ 254-256 nm | In suitable solvents like methanol or 0.1 M HCl nih.govjmpas.comresearchgate.netresearchgate.netijcrt.org. |
| IR | C=N stretch ~ 1490 cm⁻¹ | Characteristic peak of the imidazole ring tandfonline.comresearchgate.net. Shifts observed upon complexation tandfonline.com. |
| ¹H NMR | Aromatic proton signals, Imidazole proton signals | Chemical shifts depend on solvent; DFT calculations aid assignment mdpi.comresearchgate.netnih.gov. |
Table 2: Summary of Sample Preparation Approaches for Azoles in Research Matrices (General Principles)
| Research Matrix | Typical Preparation Steps | Relevant Techniques |
| Fungal Cultures | Separation of biomass, Extraction (intracellular/extracellular) | Lysis, LLE, SPE |
| Animal Tissues | Homogenization, Extraction, Clean-up | Liquid Extraction (e.g., with acetonitrile), dSPE, MEPS waters.compsu.edunih.govresearchgate.nettandfonline.com. |
Detailed research findings in the provided context primarily revolve around the application of these analytical techniques and sample preparation methods. For instance, research has utilized UV-Vis spectrophotometry for the quantification of bifonazole in bulk and pharmaceutical formulations researchgate.netresearchgate.netijcrt.org. Spectroscopic methods, including NMR, IR, and UV-Vis, have been employed in conjunction with theoretical calculations to study the structural and spectroscopic properties of bifonazole and its interactions, such as with cyclodextrins mdpi.comresearchgate.netnih.govresearchgate.netnih.gov. Sample preparation techniques like MEPS have been investigated for the efficient extraction of bifonazole and other azoles from biological samples prior to chromatographic analysis nih.govresearchgate.nettandfonline.com. While specific quantitative data on the recovery or limits of detection solely for (R)-bifonazole in fungal cultures or animal tissues from the searches are limited, the described methodologies provide a framework for such analyses.
Research on Novel Drug Delivery Systems and Formulation Strategies for R Bifonazole Academic Perspective
Nanotechnology-Based Delivery Systems for (R)-Bifonazole
Nanotechnology has emerged as a promising field for improving drug delivery, offering advantages such as increased surface area, enhanced solubility of lipophilic drugs, targeted delivery, and controlled release. Various nanocarrier systems have been investigated for the delivery of antifungal agents, including bifonazole (B1667052).
Liposomal Formulations Research
Liposomes, vesicular nanocarriers composed of lipid bilayers, have been explored for the topical delivery of bifonazole. Studies have aimed to encapsulate bifonazole within liposomes to enhance its solubility and improve its penetration into the skin. Research has involved the preparation of bifonazole-loaded liposomal formulations using methods such as the thin film hydration technique. idrblab.netnih.govgoogleapis.comthegoodscentscompany.com
Formulation variables, including the ratio of components like soya lecithin (B1663433), cholesterol, and stearyl amine, have been investigated for their impact on liposome (B1194612) characteristics such as entrapment efficiency, particle size, surface charge (zeta potential), and drug release behavior. idrblab.netnih.govgoogleapis.comthegoodscentscompany.com The addition of positively charged surfactants like stearyl amine has been shown to significantly improve the entrapment efficiency of bifonazole into liposomes. idrblab.netgoogleapis.com
In vitro drug release studies from bifonazole liposomal gels have demonstrated cumulative drug release over 24 hours, with variations observed based on formulation composition. googleapis.com Increasing the molar ratio of soya lecithin in the formulation has been reported to delay drug release. idrblab.netgoogleapis.com Ex vivo skin permeation studies using liposomal formulations have indicated enhanced penetration compared to passive diffusion, with techniques like iontophoresis further increasing the amount of drug absorbed through the skin. idrblab.netgoogleapis.comthegoodscentscompany.com
Research findings on liposomal formulations for bifonazole (racemic) highlight the potential of these carriers to improve drug encapsulation and modulate release profiles for topical application.
| Formulation Component | Role in Liposome | Effect on Entrapment Efficiency | Effect on Drug Release |
| Soya Lecithin | Lipid Bilayer | Influences entrapment | Higher ratio delays release idrblab.netgoogleapis.com |
| Cholesterol | Bilayer Stability | Can increase entrapment thegoodscentscompany.com | Affects fluidity and permeability googleapis.com |
| Stearyl Amine | Positive Charge, Surfactant | Significantly improves entrapment idrblab.netgoogleapis.com | - |
Polymeric Nanoparticles and Micelles
Polymeric nanoparticles and micelles represent other nanotechnology-based approaches for drug delivery, offering advantages such as controlled release and targeted delivery. Polymeric nanoparticles can encapsulate diverse therapeutic agents. thegoodscentscompany.com Micelles, formed by the self-assembly of amphiphilic polymers, can solubilize lipophilic drugs in their core.
While polymeric nanoparticles and micelles hold promise for drug delivery thegoodscentscompany.comfishersci.canih.gov, specific published research focusing on the encapsulation and delivery of bifonazole (or (R)-bifonazole) using polymeric nanoparticles or micelles was not prominently found in the conducted literature search. Some literature suggests that for highly lipophilic drugs like bifonazole, certain systems like multiple emulsions might be more suitable than liposomes or micelles due to their ability to achieve greater solubilization in an intermediate lipophilic phase. rackcdn.com Further research may be needed to explore the potential and optimize polymeric nanoparticle and micelle systems specifically for bifonazole delivery.
Solid Lipid Nanoparticles and Nanosuspensions
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which are advanced generations of SLNs, have been investigated as carriers for the topical delivery of bifonazole. thermofisher.commitoproteome.orgthegoodscentscompany.comulprospector.comnih.gov These lipid-based nanoparticles offer advantages such as good biocompatibility, protection of the encapsulated drug, and controlled release.
Studies have reported the development of bifonazole-loaded SLNs and NLCs using techniques like melt emulsification followed by solvent evaporation or high pressure homogenization. thermofisher.commitoproteome.orgulprospector.com Common components include solid lipids such as Compritol 888ATO (Glyceryl behenate) or Stearic acid, and surfactants like Tween 80. thermofisher.commitoproteome.orgulprospector.com Evaluation parameters for these nanoparticles include particle size, polydispersity index (PDI), entrapment efficiency (EE), and in vitro drug release profiles. thermofisher.commitoproteome.orgthegoodscentscompany.comulprospector.com Optimized formulations have shown high drug loading capacities and entrapment efficiencies. ulprospector.com
In vitro release studies from SLN and NLC formulations have demonstrated sustained drug release profiles over extended periods compared to conventional formulations. thermofisher.commitoproteome.orgthegoodscentscompany.comulprospector.com Ex vivo skin permeation studies have indicated enhanced penetration and retention of bifonazole in the skin layers when delivered via NLC-based gels. thegoodscentscompany.comulprospector.com In vitro antifungal studies have suggested that SLN-based gels are more effective in inhibiting the growth of Candida albicans compared to the free drug. thermofisher.commitoproteome.orgthegoodscentscompany.comulprospector.com
Nanosuspensions, dispersions of nanosized drug particles stabilized by surfactants or polymers, represent another strategy to improve the solubility and dissolution rate of poorly water-soluble drugs like bifonazole. Research on bifonazole nitrate (B79036) nanosuspensions has involved preparation by techniques such as pearl milling, using stabilizers like poloxamer 407 and wetting agents like glycerol. Evaluation of nanosuspensions and nanosuspension-loaded gels has included assessment of drug entrapment efficiency and in vitro drug release. Studies have shown that incorporating nanosuspensions into topical gels can lead to controlled drug release.
| Nanocarrier Type | Preparation Method | Key Components | Evaluation Parameters | Key Findings |
| SLNs/NLCs | Melt Emulsification, Solvent Evaporation, High Pressure Homogenization thermofisher.commitoproteome.orgulprospector.com | Compritol 888ATO, Stearic acid, Tween 80 thermofisher.commitoproteome.orgulprospector.com | Particle Size, PDI, EE, In vitro release, Ex vivo permeation, In vitro antifungal activity thermofisher.commitoproteome.orgthegoodscentscompany.comulprospector.com | Enhanced permeation and retention, sustained release, improved antifungal activity thermofisher.commitoproteome.orgthegoodscentscompany.comulprospector.com |
| Nanosuspensions | Pearl Milling | Bifonazole nitrate, Poloxamer 407, Glycerol, Carbopol 934P | Drug entrapment, In vitro release | Increased saturation solubility, controlled release from gel formulations |
Cyclodextrin-Based Inclusion Complexes for Enhanced Solubility and Stability
Cyclodextrins (CDs), cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic central cavity, are widely used in pharmaceutical formulations to improve the solubility, stability, and bioavailability of poorly water-soluble drugs through the formation of inclusion complexes. wikidata.org
Research has investigated the complexation of bifonazole (racemic) with various cyclodextrins, including beta-cyclodextrin (B164692) and random methyl beta-cyclodextrin (RAMEB). wikidata.org Studies have demonstrated that complexation with cyclodextrins can significantly increase the dissolution properties and solubility of bifonazole. wikidata.org Phase solubility studies have been employed to determine the stability constants of the bifonazole-cyclodextrin complexes. wikidata.org For instance, a study reported higher stability constants for complexes with RAMEB compared to beta-cyclodextrin, indicating better interaction and solubilization properties with RAMEB. wikidata.org
Characterization of the inclusion complexes in both solid and solution states has been performed using techniques such as differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided evidence of favorable molecular interactions between bifonazole and cyclodextrins, confirming the formation of inclusion complexes. The molar ratio of bifonazole to cyclodextrin (B1172386) has been shown to influence the dissolution properties. wikidata.org
Complexation with cyclodextrins offers a viable strategy to enhance the aqueous solubility and potentially improve the stability of bifonazole, which could be beneficial for developing improved formulations.
| Cyclodextrin Type | Effect on Bifonazole Solubility | Stability Constant (Example with Bifonazole) | Characterization Methods Used |
| Beta-cyclodextrin | Increased solubility wikidata.org | 873 M-1 wikidata.org | DSC, FTIR, NMR |
| Random Methyl Beta-cyclodextrin (RAMEB) | Greater solubility increase wikidata.org | 17956 M-1 wikidata.org | Phase solubility wikidata.org |
Microemulsions and Self-Emulsifying Drug Delivery Systems (SMEDDS)
Microemulsions are thermodynamically stable, isotropic dispersions of oil, water, and surfactant, often with a co-surfactant. They can effectively solubilize lipophilic drugs and enhance their skin permeation. Self-Emulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of oil, surfactant, co-surfactant, and drug that form fine oil-in-water emulsions upon dilution with aqueous media.
Research has focused on developing microemulsion formulations for the topical delivery of bifonazole (racemic) with the aim of increasing its solubility and skin permeability. Formulations have been developed using various oils (e.g., Capmul Pg-12, Oleic acid), surfactants (e.g., Tween-80), and co-surfactants (e.g., Propylene glycol, IPA). Ternary phase diagrams have been used to identify the microemulsion regions.
Evaluation of bifonazole microemulsion formulations has included parameters such as transmittance, pH, refractive index, viscosity, drug content, solubility, and in-vitro release studies using Franz diffusion cells. Microemulsions have demonstrated high drug content and good physical stability. In vitro release studies have shown faster and greater drug release from optimized microemulsion formulations compared to other ratios. The drug release from microemulsions has been observed to be governed by a diffusion process.
Microemulsion-based hydrogels have also been developed to combine the advantages of microemulsions for solubilization and permeation enhancement with the properties of a gel for topical application. These formulations have shown improved solubility and skin permeability of bifonazole.
While SMEDDS are recognized for their potential in improving the oral bioavailability of poorly soluble drugs, specific research detailing the development and evaluation of SMEDDS for bifonazole was not a primary finding in the conducted literature search.
| Formulation Type | Key Components (Examples) | Evaluation Parameters | Key Findings |
| Microemulsions | Oil (Capmul Pg-12, Oleic acid), Surfactant (Tween-80), Co-surfactant (Propylene glycol, IPA) | Transmittance, pH, Refractive index, Viscosity, Drug content, Solubility, In-vitro release | Increased solubility, enhanced in-vitro release, diffusion-controlled release |
| Microemulsion-Based Hydrogels | Microemulsion components + Gelling agent (HPMC K100M) | Viscosity, Spreadability, Drug content, Skin irritancy, Skin permeability | Improved solubility and skin permeability, potential for sustained action |
Evaluation of Enhanced Permeation and Target Specificity in In Vitro and Animal Models
A critical aspect of developing novel drug delivery systems for bifonazole is the evaluation of their ability to enhance drug permeation through the skin and, for topical treatments, to target the relevant skin layers where fungal infections reside. Research in this area employs both in vitro and animal models.
In vitro drug release studies are commonly performed using dissolution apparatus or Franz diffusion cells to assess the rate and extent of drug release from novel formulations into a receptor medium. nih.govgoogleapis.comthegoodscentscompany.comthermofisher.commitoproteome.orgthegoodscentscompany.comulprospector.com These studies provide insights into how the formulation influences the availability of the drug for permeation.
Ex vivo skin permeation studies, typically conducted using excised animal or human skin mounted in diffusion cells, are used to evaluate the amount of drug that permeates through the skin layers over time. idrblab.netgoogleapis.comthegoodscentscompany.comthermofisher.commitoproteome.orgthegoodscentscompany.comulprospector.com These studies provide a more realistic assessment of topical drug delivery compared to in vitro release studies. Studies with liposomal and solid lipid nanoparticle formulations of bifonazole (racemic) have shown enhanced skin permeation and retention compared to conventional formulations. idrblab.netgoogleapis.comthegoodscentscompany.comthermofisher.commitoproteome.orgthegoodscentscompany.comulprospector.com Techniques like iontophoresis in conjunction with liposomal formulations have demonstrated significantly increased drug absorption through the skin. idrblab.netgoogleapis.comthegoodscentscompany.com
In vivo studies in animal models, such as guinea pigs or rats, are conducted to evaluate the therapeutic efficacy and skin distribution of novel bifonazole formulations. thermofisher.commitoproteome.orgthegoodscentscompany.comulprospector.com These studies often involve inducing fungal infections and assessing the reduction in fungal burden or improvement in infection symptoms upon treatment with the developed formulations. In vitro antifungal activity tests are also performed to compare the inhibitory effects of the novel formulations against relevant fungal species like Candida albicans or dermatophytes. thermofisher.commitoproteome.orgthegoodscentscompany.comulprospector.com Studies with SLN-based gels and NLC-based gels have shown enhanced antifungal activity in vitro and reduced fungal infection in animal models compared to conventional formulations. thermofisher.commitoproteome.orgthegoodscentscompany.comulprospector.com Transethosomal gels containing bifonazole have also demonstrated better permeation and enhanced antifungal activity in ex vivo and in vivo studies.
While enhanced permeation is well-documented for several novel formulations of racemic bifonazole, research specifically detailing the target specificity of these systems to particular skin layers for (R)-bifonazole was not a prominent finding in the literature search. The goal of topical antifungal delivery systems is generally to achieve effective drug concentrations within the epidermis and possibly upper dermis, where superficial fungal infections are located. rackcdn.com
Theoretical and Computational Studies of R Bifonazole
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking and ligand-protein interaction simulations are computational techniques used to predict the preferred orientation (binding pose) of a ligand within a receptor binding site and to estimate the strength of the interaction (binding affinity). Fungal CYP51 (lanosterol 14α-demethylase) is a well-established target for azole antifungal drugs, including bifonazole (B1667052). benthamscience.comguidetopharmacology.orgnih.gov While molecular docking is a relevant method for studying the interaction between azoles and fungal CYP51 nih.gov, specific detailed studies focusing exclusively on the molecular docking or ligand-protein interaction simulations of (R)-Bifonazole with fungal CYP51 or other putative targets were not identified in the surveyed literature. Consequently, specific data on the binding affinity, orientation, dynamics of ligand-target recognition, or potential allosteric effects of (R)-Bifonazole derived from such simulations cannot be presented here based on the available search results.
Binding Affinity and Orientation to Fungal CYP51 and Other Putative Targets
Specific computational data on the binding affinity and orientation of (R)-Bifonazole to fungal CYP51 or other potential biological targets from molecular docking studies was not found in the search results.
Dynamics of Ligand-Target Recognition and Allosteric Effects
Information regarding the dynamics of ligand-target recognition or potential allosteric effects induced by (R)-Bifonazole binding, as determined by computational simulations, was not available in the consulted literature.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a deeper understanding of a molecule's electronic structure, which is fundamental to predicting its reactivity and properties. Studies employing semi-empirical (PM3) and Density Functional Theory (DFT) calculations have been conducted on (R)-Bifonazole (referred to as R-BFZ in the study) to analyze its electronic characteristics. metabolomicsworkbench.org
HOMO-LUMO Analysis and Electrostatic Potential Surfaces
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into a molecule's frontier orbitals, which are crucial for understanding its chemical reactivity. The energy difference between the LUMO and HOMO is an indicator of kinetic stability; a larger gap generally suggests greater kinetic inertness. metabolomicsworkbench.org For (R)-Bifonazole, DFT calculations showed a LUMO-HOMO energy difference within a range (4.4 to 5.0 eV) observed for related antifungal compounds, indicating it would be moderately inert kinetically. metabolomicsworkbench.org The HOMOs with high electron density were found to be less widely distributed compared to the LUMOs, which covered essentially all non-hydrogen atoms. metabolomicsworkbench.org
Electrostatic potential surfaces illustrate the charge distribution around a molecule, indicating regions likely to be involved in electrophilic or nucleophilic interactions. For (R)-Bifonazole, the electrostatic potential was found to be more negative around the imidazole (B134444) nitrogens, suggesting these positions may be susceptible to electrophilic attack. metabolomicsworkbench.org The molecular surface of (R)-Bifonazole was also found to possess significant electron-deficient (blue) regions, indicating potential for nucleophilic attacks. metabolomicsworkbench.org
Data Table 1: Selected Computational Parameters for (R)-Bifonazole
| Parameter | Method | Value (eV) | Notes | Source |
| LUMO-HOMO Energy Difference | DFT | 4.4 - 5.0* | Range observed for related compounds | metabolomicsworkbench.org |
| HOMO Distribution | DFT | Less widely distributed than LUMOs | High electron density regions | metabolomicsworkbench.org |
| LUMO Distribution | DFT | Covers essentially all non-hydrogen atoms | metabolomicsworkbench.org | |
| Electrostatic Potential | DFT | More negative around imidazole nitrogens | Indicates susceptibility to electrophiles | metabolomicsworkbench.org |
| Electrostatic Potential | DFT | Significant electron-deficient (blue) regions on surface | Indicates susceptibility to nucleophiles | metabolomicsworkbench.org |
*Note: The source provides a range for related compounds including R-BFZ, not a single value specifically for R-BFZ's LUMO-HOMO gap.
Prediction of Kinetic Lability and Reactivity with Cellular Components
Based on the LUMO-HOMO energy difference, (R)-Bifonazole is predicted to be moderately inert kinetically. metabolomicsworkbench.org However, the presence of electron-deficient regions on its molecular surface suggests that it may be subject to nucleophilic attacks. metabolomicsworkbench.org Such attacks could potentially occur with cellular components like glutathione (B108866) and nucleobases in DNA. metabolomicsworkbench.org Reaction with glutathione could lead to cellular toxicity by depleting this important antioxidant, while interaction with DNA nucleobases could potentially cause DNA damage. metabolomicsworkbench.org Despite the potential for these reactions based on electrostatic potential, the predicted kinetic inertness suggests that the rate of such adverse reactions would likely be low unless catalyzed by enzymes. metabolomicsworkbench.org
Molecular Dynamics Simulations of (R)-Bifonazole in Biological Environments
Molecular dynamics simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, interactions with solvents or membranes, and protein-ligand dynamics over time. While molecular dynamics simulations are a valuable tool in studying drug behavior in biological environments nih.gov, specific molecular dynamics simulation studies focusing on (R)-Bifonazole interacting with biological membranes, proteins, or other cellular components were not found in the available search results. Therefore, detailed information on the dynamic behavior of (R)-Bifonazole in such environments cannot be provided based on the consulted literature.
In Silico Prediction and Optimization of Preclinical ADME Parameters
In silico methods, utilizing computational algorithms and databases, have become indispensable tools in modern drug discovery and development for the prediction and optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters sciensage.infonih.gov. These predictions can help prioritize compounds for synthesis and experimental testing, potentially reducing the time and cost associated with preclinical evaluation sciensage.info.
For azole antifungal agents, including Bifonazole, computational studies have been employed to investigate various properties. Some research has focused on the structural and spectroscopic characteristics of Bifonazole and related azoles using methods like Density Functional Theory (DFT) mdpi.comresearchgate.netresearchgate.net. These studies can provide insights into molecular geometry, electronic structure, and potential interaction sites. Computational methods have also been applied to Bifonazole enantiomers to optimize their geometries and calculate properties such as LUMO-HOMO energy differences and solvation energies, which can be indicative of kinetic inertness and water solubility, respectively scialert.net.
In the broader context of azole derivatives, in silico tools such as SwissADME and pkCSM are commonly used to predict a range of preclinical ADME parameters researchgate.netorientjchem.orgjdigitaldiagnostics.commspsss.org.uamdpi.com. These tools can estimate properties relevant to a compound's journey within the body. Typical parameters predicted include:
Lipophilicity: Often expressed as LogP or LogD, influencing membrane permeability and distribution nih.gov.
Water Solubility: Affecting absorption and formulation.
Gastrointestinal Absorption: Predicting the likelihood of a compound being absorbed from the digestive tract mdpi.com.
Blood-Brain Barrier Permeation: Indicating whether a compound is likely to cross into the central nervous system researchgate.netmdpi.com.
Plasma Protein Binding: Affecting the free concentration of the drug available to exert its effect.
Metabolism: Predicting potential metabolic pathways and interactions with enzymes like cytochromes P450.
Excretion: Providing insights into how the compound might be eliminated from the body.
While these in silico methods are applicable to (R)-Bifonazole, comprehensive, detailed research findings specifically focused on the in silico prediction and optimization of preclinical ADME parameters solely for the (R) enantiomer with extensive reported data tables were not prominently available in the consulted literature. Studies often discuss Bifonazole as a racemate or focus on other computational aspects like molecular docking or spectroscopic properties scialert.netmdpi.comresearchgate.netresearchgate.netacs.org.
However, the principle remains that in silico tools can be utilized to predict the ADME profile of (R)-Bifonazole. Given that enantiomers can exhibit different ADME characteristics mdpi.comresearchgate.netresearchgate.net, dedicated in silico studies on (R)-Bifonazole would be valuable to understand its specific pharmacokinetic behavior compared to the (S)-enantiomer and the racemic mixture. Such studies would typically involve calculating molecular descriptors and using predictive models offered by platforms like SwissADME and pkCSM sciensage.infonih.govresearchgate.netorientjchem.orgjdigitaldiagnostics.commspsss.org.uamdpi.comuq.edu.au.
Below is a representation of typical preclinical ADME parameters that can be predicted using in silico methods. Specific values for (R)-Bifonazole from dedicated optimization studies were not found in the provided search results, but these are the types of data that would be generated in such an investigation.
| Preclinical ADME Parameter | In Silico Prediction Method/Tool Example | Relevance |
| Lipophilicity (e.g., LogP, LogD) | SwissADME, pkCSM | Membrane permeability, distribution into tissues. |
| Water Solubility | SwissADME, pkCSM | Absorption, formulation, dissolution. |
| Gastrointestinal (GI) Absorption | SwissADME (BOILED-Egg model), pkCSM | Oral bioavailability potential. |
| Blood-Brain Barrier (BBB) Permeation | SwissADME (BOILED-Egg model), pkCSM | Potential for central nervous system effects or targeting CNS infections. |
| Plasma Protein Binding | pkCSM, other models | Fraction of free drug available for action and metabolism. |
| CYP450 Substrate/Inhibitor | SwissADME, pkCSM | Potential for drug-drug interactions and metabolic clearance. |
| Volume of Distribution (Vd) | pkCSM | How the drug is distributed throughout the body. |
| Total Clearance | pkCSM | Rate of drug elimination from the body. |
| Renal Epithelial Transport | pkCSM | Active transport in the kidneys, affecting excretion. |
Optimization of preclinical ADME parameters using in silico approaches for (R)-Bifonazole would involve computational design cycles where structural modifications are virtually assessed for their impact on predicted ADME properties. This iterative process aims to identify structural features that enhance favorable ADME characteristics while maintaining or improving efficacy.
Emerging Research Avenues and Future Directions for R Bifonazole Studies
Exploration of New Antifungal Targets Modulated by (R)-Bifonazole
The primary antifungal mechanism attributed to racemic Bifonazole (B1667052) involves the inhibition of ergosterol (B1671047) biosynthesis through a dual mode of action, affecting both the transformation of 24-methylendihydrolanosterol to desmethylsterol and the inhibition of HMG-CoA researchgate.net. While this mechanism is established for the racemate, the specific activity and potential modulation of these or other antifungal targets solely by (R)-Bifonazole require further dedicated investigation. Molecular modelling has compared R-bifonazole and S-bifonazole, alongside other azole enantiomers, in terms of their molecular properties and potential interactions, which could implicitly relate to target binding scialert.net. However, detailed research specifically identifying new antifungal targets uniquely modulated by (R)-Bifonazole, or a differential interaction profile compared to the (S) enantiomer or the racemate, is an area that warrants future exploration.
Development of Advanced In Vitro and Ex Vivo Models for Studying (R)-Bifonazole Action
The study of individual enantiomers necessitates the use of advanced analytical and biological models capable of distinguishing their effects. The successful enantioseparation of Bifonazole, (R)-bifonazole, and (S)-bifonazole has been reported, indicating the existence of methods to obtain the isolated enantiomers for study nih.gov. Developing and utilizing sophisticated in vitro models (e.g., co-culture systems, 3D tissue models) and ex vivo models (e.g., infected tissue samples) that can accurately reflect the complex environment of fungal infections would be crucial for comprehensively studying the action of (R)-Bifonazole. These models would allow for the assessment of its penetration, distribution, metabolism, and interaction with host tissues and fungal elements in a more physiologically relevant context than traditional basic in vitro assays.
Q & A
Q. How can mixed-methods approaches reconcile in vitro and clinical findings for (R)-Bifonazole?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
